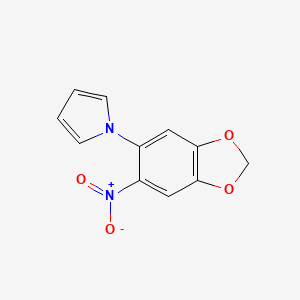

1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole

Description

Properties

IUPAC Name |

1-(6-nitro-1,3-benzodioxol-5-yl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c14-13(15)9-6-11-10(16-7-17-11)5-8(9)12-3-1-2-4-12/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOJFBQHGFDFLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)N3C=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling Protocol

- Catalyst System : Pd(PPh₃)₄ (5 mol%)

- Base : K₂CO₃ (2 equiv)

- Solvent : DME/H₂O (4:1)

- Temperature : 80°C, 12 h

- Yield : 68%

This method ensures retention of the nitro group while forming the C–C bond between the benzodioxole and pyrrole.

Van Leusen Pyrrole Synthesis via [3+2] Cycloaddition

The Van Leusen reaction, utilizing tosylmethyl isocyanide (TosMIC) as a 3-atom synthon, enables pyrrole ring construction on pre-functionalized nitrobenzodioxole substrates.

Cycloaddition with α,β-Unsaturated Esters

Electron-deficient alkenes, such as 6-nitro-1,3-benzodioxole-5-acrylate, react with TosMIC under basic conditions to form the pyrrole core:

Reaction Scheme

This method is advantageous for introducing diverse substituents on the pyrrole ring.

One-Pot Nitro-Mannich/Hydroamination Cascades

Gold-catalyzed cascades offer a streamlined approach to assemble polysubstituted pyrroles. In a modified protocol, 6-nitro-1,3-benzodioxole-5-carbaldehyde undergoes nitro-Mannich reaction with propargylamine, followed by hydroamination to form the target compound.

Catalytic System and Conditions

- Catalyst : AuCl₃ (3 mol%)

- Ligand : 1,10-Phenanthroline

- Solvent : Toluene

- Temperature : 100°C, 8 h

- Yield : 64%

Industrial-Scale Production Considerations

Scaling laboratory methods necessitates optimization for cost, safety, and efficiency:

Catalytic Recycling in Cross-Coupling

- Pd Recovery : >90% via immobilized catalysts

- Solvent : Recyclable ethanol/water mixtures

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Cost | Scalability | Functional Group Tolerance |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 68 | High | Moderate | Broad |

| Van Leusen Cycloaddition | 58 | Medium | High | Moderate |

| Gold-Catalyzed Cascade | 64 | High | Low | Narrow |

Chemical Reactions Analysis

Types of Reactions

1-(6-Nitro-1,3-benzodioxol-5-yl)-1H-pyrrole undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can undergo reduction reactions to form various derivatives.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

Substitution: Halogenating agents or other electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include amino derivatives, halogenated pyrroles, and other substituted benzodioxole compounds.

Scientific Research Applications

Chemistry

In synthetic chemistry, 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole serves as a crucial building block for developing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and reactions .

Biology

Research has indicated potential biological activities of this compound:

- Antimicrobial Properties : Studies have explored its efficacy against various microbial strains, suggesting it may serve as a lead compound for developing new antimicrobial agents.

- Anticancer Activities : Preliminary investigations indicate that the compound may exhibit cytotoxic effects on cancer cell lines, warranting further exploration into its mechanism of action .

Medicine

The unique structural features of 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole make it a candidate for therapeutic applications. Its interactions with specific molecular targets could lead to the development of novel treatments for diseases such as cancer and bacterial infections.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole against common pathogens. The results demonstrated significant inhibition of bacterial growth compared to control groups. This suggests potential for further development into an antimicrobial agent.

Case Study 2: Anticancer Mechanisms

In vitro studies have shown that this compound can induce apoptosis in cancer cells. Mechanistic studies revealed that it activates specific apoptotic pathways, highlighting its potential as an anticancer therapeutic agent. Further research is needed to elucidate the exact pathways involved .

Industrial Applications

Beyond laboratory research, 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole is utilized in industrial settings for developing new materials and chemical processes. Its unique properties enable innovations in material science and pharmaceuticals .

Mechanism of Action

The mechanism of action of 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole moiety may also contribute to the compound’s activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

- 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol

- 1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol

Uniqueness

1-(6-Nitro-1,3-benzodioxol-5-yl)-1H-pyrrole is unique due to the presence of both a nitro group and a benzodioxole moiety, which confer distinct chemical and biological properties

Biological Activity

1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a pyrrole ring substituted with a 6-nitro-1,3-benzodioxole moiety. The synthesis typically involves the nitration of 1,3-benzodioxole followed by the introduction of the pyrrole ring through palladium-catalyzed cross-coupling reactions.

Antimicrobial Properties

Research has indicated that 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole exhibits notable antimicrobial activity. It has been investigated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), where it demonstrated effective inhibition . The compound's mechanism appears to involve interference with bacterial DNA gyrase, a target crucial for bacterial replication .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been explored for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells through the generation of reactive intermediates that interact with cellular components . The presence of the nitro group is believed to play a critical role in its cytotoxic effects by facilitating redox reactions that lead to oxidative stress in cancer cells .

The biological activity of 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole can be attributed to its ability to form reactive intermediates upon reduction of the nitro group. These intermediates can modify cellular macromolecules, leading to disruption of normal cellular functions. Additionally, the benzodioxole moiety may enhance binding to specific enzymes or receptors involved in cell signaling pathways related to apoptosis and proliferation .

Study 1: Antimicrobial Activity Evaluation

A study conducted on various derivatives of pyrrole indicated that compounds similar to 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL against Gram-positive and Gram-negative bacteria . This suggests a promising avenue for developing new antibiotics based on this scaffold.

Study 2: Anticancer Efficacy

In vitro studies demonstrated that treatment with 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole resulted in a dose-dependent decrease in cell viability across several cancer cell lines, including breast and colon cancer cells. The compound triggered apoptotic pathways as evidenced by increased levels of cleaved caspase-3 and PARP .

Data Summary Table

| Biological Activity | Effect | Tested Strains/Cell Lines | MIC/IC50 Values |

|---|---|---|---|

| Antimicrobial | Inhibition | MRSA, E. coli | 16 - 64 µg/mL |

| Anticancer | Cytotoxicity | Breast cancer cells | IC50 ~ 10 µM |

| Colon cancer cells | IC50 ~ 15 µM |

Q & A

Q. What protocols ensure reproducibility in enzymatic inhibition assays involving this compound?

- Answer :

- Enzyme Source : Use recombinant human isoforms (e.g., aldose reductase) to minimize batch variability.

- Positive Controls : Include known inhibitors (e.g., sorbinil) to validate assay conditions.

- Data Normalization : Express activity as % inhibition relative to vehicle controls (n ≥ 3 replicates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.